(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)-4-methoxyaniline
Description
Properties
Molecular Formula |
C22H18N2OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,4-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H18N2OS/c1-25-20-14-12-18(13-15-20)23-22-24(19-10-6-3-7-11-19)21(16-26-22)17-8-4-2-5-9-17/h2-16H,1H3 |
InChI Key |
DUVFPRCGCOVBBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Method A: Thiourea-Phenacyl Bromide Cyclization
-
Synthesis of N-Phenylthiosemicarbazide :
-
Cyclization with Phenacyl Bromide :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Catalyst | Sodium acetate |
| Reaction Time | 8 hours |
Method B: Thiazolidinone Oxidation
Imine Formation for (Z)-Configuration
-
Coupling 3,4-Diphenylthiazol-2(3H)-ylidene with 4-Methoxyaniline :
Optimization Data :
| Condition | Yield (Z) | Yield (E) |
|---|---|---|
| DMF, 110°C, 12 h | 72% | 8% |
| EtOH, reflux, 6 h | 45% | 35% |
Analytical Characterization
Spectroscopic Data
Purity and Configuration Validation
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Thiourea Cyclization | High regioselectivity (65–72% yield) | Requires toxic phenacyl bromide |
| Thiazolidinone Route | Avoids haloketones | Lower yield (58%) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-METHOXYPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)-4-methoxyaniline typically involves the condensation of thiazole derivatives with aniline compounds. The structure is characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of key functional groups and the geometric configuration of the compound.
Antimicrobial Properties
Research has shown that thiazole derivatives exhibit notable antimicrobial activity. For instance, a study highlighted that compounds similar to this compound demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. Specifically, compounds containing thiazole moieties have shown cytotoxic effects against breast cancer and leukemia cells by inducing apoptosis and cell cycle arrest.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of thiazole derivatives suggest potential applications in treating neurodegenerative diseases. The compound has been linked to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Drug-Likeness and ADMET Properties
The assessment of drug-likeness indicates that this compound possesses acceptable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, making it a suitable candidate for further development as a therapeutic agent.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2Z)-N-(4-METHOXYPHENYL)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of monoamine oxidase, thereby affecting neurotransmitter levels and exhibiting antidepressant-like effects. The involvement of serotonergic and nitric oxide pathways has also been suggested in its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Differences
- Target Compound : Thiazole core with 3,4-diphenyl and 4-methoxyaniline substituents.
- 4g: Thiadiazole core with 3-methylphenyl, benzamide, and dimethylamino-acryloyl groups.
- 4h: Thiadiazole core with 3-chlorophenyl, benzamide, and dimethylamino-acryloyl groups.
The substitution of thiazole vs. The methoxy group in the target compound may enhance solubility compared to the chloro or methyl substituents in 4g/4h.
Physicochemical Properties
Table 1 compares key physicochemical parameters.
Research Findings and Implications
Electronic and Steric Effects
- The 4-methoxyaniline group in the target compound may facilitate hydrogen bonding, improving bioavailability relative to 4g/4h’s acryloyl groups .
Biological Activity
(Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)-4-methoxyaniline is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is part of a broader class of thiazole-based compounds known for their pharmacological potential, including antimicrobial, anticancer, and antifungal properties. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the condensation of thiazole derivatives with aniline or its derivatives. The reaction conditions often include solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the imine linkage. Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a study reported the cytotoxic effects of various thiazole compounds against cancer cell lines such as HCT-116 (colon cancer) and HepG2 (liver cancer). The IC50 values for some related thiazole derivatives were found to be in the range of 3.35 µM to 32.57 µM, indicating significant cytotoxicity .
| Compound | IC50 (HCT-116) | IC50 (HepG2) |
|---|---|---|
| 4a | 13.39 ± 1.04 | 16.44 ± 1.06 |
| 4b | 32.57 ± 2.37 | 37.56 ± 1.24 |
| 4c | 7.91 ± 0.83 | 9.18 ± 0.91 |
| This compound | TBD | TBD |
Antifungal Activity
Thiazole derivatives have also been evaluated for their antifungal activity. In studies involving similar compounds, notable antifungal activity was observed against Candida albicans and Candida parapsilosis. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) value comparable to ketoconazole . The presence of electronegative substituents on the phenyl moiety significantly enhanced antifungal activity.
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific enzymes or cellular targets. Molecular docking studies have indicated that these compounds can bind effectively to active sites of enzymes such as CYP51, which is crucial for fungal sterol biosynthesis . This interaction can inhibit fungal growth by disrupting essential metabolic pathways.
Case Studies
Several case studies have explored the biological activities of thiazole derivatives:
- Anticancer Studies : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines, revealing promising cytotoxic effects that warrant further investigation into their potential as anticancer agents .
- Antifungal Studies : Research focusing on the antifungal properties of thiazole derivatives demonstrated significant activity against pathogenic fungi, suggesting their potential use in treating fungal infections .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (Z)-N-(3,4-diphenylthiazol-2(3H)-ylidene)-4-methoxyaniline and its derivatives?
The compound is typically synthesized via cyclocondensation reactions. For example, thiourea derivatives react with phenacyl bromides under reflux in ethanol to form thiazole-based scaffolds . Key intermediates like N-[(1-((3-phenylthioureido)methyl)cyclopentyl]acetamide are generated first, followed by ring closure with active brominated reagents. Reaction conditions (e.g., solvent, temperature, and time) are optimized to improve yields (57–60%) and purity (98.4–99.7% by HPLC) .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Structural validation relies on:
- ¹H/¹³C NMR : Confirms regioselectivity and Z/E isomerism via chemical shifts (e.g., thiazolylidene N=C at 159–161 ppm, carbonyl CO at 169–170 ppm) .
- IR Spectroscopy : Identifies functional groups (C=N stretch at 1645–1470 cm⁻¹, aromatic C–H at 3120–3010 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are used to evaluate its bioactivity?
Initial screenings include:
- Antimicrobial Activity : Tested against bacterial/fungal strains (e.g., MIC values for derivatives like 4c, 4e, 4i) .
- Enzyme Inhibition : Fluorometric assays (e.g., Amplex Red®) measure MAO-A/MAO-B inhibition (IC₅₀ values: 0.36–7.09 µM) .
- Cytotoxicity : MTT assays on NIH/3T3 cells confirm non-toxicity at active concentrations (IC₅₀ > 100 µM) .
Advanced Research Questions
Q. How do structural modifications influence selectivity and potency against MAO isozymes?
Substituents on the thiazole and acetamide moieties dictate selectivity. For example:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance MAO-B inhibition (IC₅₀ = 0.36 µM for 4b) due to hydrophobic interactions in the enzyme’s active site .
- Bulky substituents (e.g., cyclopentyl) reduce MAO-A affinity, improving selectivity ratios (>10-fold for 4b) .
- Methoxy groups increase metabolic stability but may reduce blood-brain barrier penetration .
Q. What enzyme kinetic studies elucidate the mechanism of MAO inhibition?
Lineweaver-Burk plots and steady-state kinetics reveal non-competitive inhibition for compound 4b:
- Kᵢ value : 0.346 µM, indicating strong binding to hMAO-B .
- Reversibility : Demonstrated via dilution assays, where activity recovers upon inhibitor removal .
- Docking studies : Show interactions with FAD cofactor and Tyr435/Tyr398 residues in MAO-B (PDB: 2V5Z) .
Q. How do molecular docking and dynamics simulations guide SAR optimization?
Computational models predict binding poses and stability:
- Hydrophobic pockets : Thiazole and diphenyl groups occupy the entrance cavity of MAO-B .
- Hydrogen bonding : Acetamide carbonyl interacts with Gln206, stabilizing the enzyme-inhibitor complex .
- Toxicity prediction : ADMET profiles prioritize derivatives with low hepatotoxicity and high BBB permeability .
Q. Are there contradictions in reported biological activities across studies?
Discrepancies arise due to:
- Assay conditions : Variability in substrate concentrations (e.g., tyramine vs. kynuramine) affects IC₅₀ values .
- Isomerism : Z/E configurations (often uncharacterized in early studies) alter bioactivity .
- Cell models : NIH/3T3 fibroblasts vs. neuronal cells yield differing cytotoxicity thresholds .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
